methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling of Benzothiazole and Pyrazole Rings: This step involves the formation of a bond between the benzothiazole and pyrazole rings, often through a condensation reaction.
Introduction of the Cyclopropylamino Group: This can be done by reacting the intermediate with cyclopropylamine.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group or the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-ylacetate: Similar structure but different substituents.
Ethyl 1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-ylacetate: Ethyl group instead of methyl group.
Methyl 1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-ylpropanoate: Different ester group.
Uniqueness
The uniqueness of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-cyclopropyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H18N4O3S/c1-10(19-11-7-8-11)16-13(9-15(23)25-2)21-22(17(16)24)18-20-12-5-3-4-6-14(12)26-18/h3-6,11,21H,7-9H2,1-2H3 |
InChI Key |
CCDPKUYLJWXKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Origin of Product |
United States |
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